molecular formula C12H14N2O5S2 B5634935 8-hydroxy-N,N'-dimethyl-1,6-naphthalenedisulfonamide

8-hydroxy-N,N'-dimethyl-1,6-naphthalenedisulfonamide

Cat. No. B5634935
M. Wt: 330.4 g/mol
InChI Key: HVFCTDHBZZBQRF-UHFFFAOYSA-N
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Description

8-hydroxy-N,N'-dimethyl-1,6-naphthalenedisulfonamide is a chemical compound that has garnered attention in various scientific studies. Its molecular structure and unique properties make it a subject of interest in chemistry and related fields.

Synthesis Analysis

Research on related naphthalene derivatives indicates the importance of structural configuration in the synthesis process. For instance, derivatives of naphthalenesulfonamide, such as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, are synthesized with specific hydrophobic residues, which influence their chemical properties significantly (Ito et al., 1986).

Molecular Structure Analysis

The molecular structure of related compounds like 1,8-bis(dimethylamino)naphthalene hydrobromide dihydrate has been studied, revealing interesting aspects like mirror symmetry and peri interactions. These aspects are significant in understanding the aromaticity and bond lengths of similar naphthalene derivatives (Pyżalska et al., 1983).

Chemical Reactions and Properties

Studies on naphthalenesulfonamide derivatives have shown that their chemical reactions are highly dependent on the structure at the end of the hydrocarbon chain. This influences their interaction with other molecules, such as in the case of protein kinase activation (Hidaka et al., 1981).

Physical Properties Analysis

The physical properties of naphthalenedisulfonamides can be significantly affected by their molecular structure. For instance, the formation of hydrogen-bonded chains and a supramolecular hydrogen-bonding network structure has been observed in compounds like dihydroxonium 1,5-naphthalenedisulfonate N,N-dimethylformamide disolvate (Deng et al., 2005).

Chemical Properties Analysis

The chemical properties of 8-hydroxy-N,N'-dimethyl-1,6-naphthalenedisulfonamide, like other naphthalene derivatives, may include reactions like hydrodesulfurization and hydrogenation as observed in studies on related compounds. These reactions are influenced by the presence of other molecules and can be complex, as seen in competitive hydrodesulfurization studies (Egorova & Prins, 2004).

properties

IUPAC Name

8-hydroxy-1-N,6-N-dimethylnaphthalene-1,6-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S2/c1-13-20(16,17)9-6-8-4-3-5-11(21(18,19)14-2)12(8)10(15)7-9/h3-7,13-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFCTDHBZZBQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=CC(=CC(=C21)O)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-hydroxy-N,N'-dimethylnaphthalene-1,6-disulfonamide

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